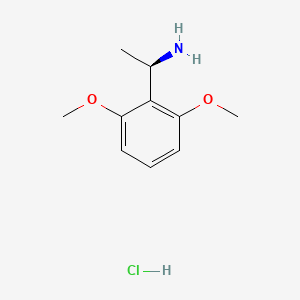

(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13495777

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClNO2 |

|---|---|

| Molecular Weight | 217.69 g/mol |

| IUPAC Name | (1R)-1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 |

| Standard InChI Key | UKXUVOAXVRXVQT-OGFXRTJISA-N |

| Isomeric SMILES | C[C@H](C1=C(C=CC=C1OC)OC)N.Cl |

| SMILES | CC(C1=C(C=CC=C1OC)OC)N.Cl |

| Canonical SMILES | CC(C1=C(C=CC=C1OC)OC)N.Cl |

Introduction

Chemical Identity & Structural Characteristics

IUPAC Nomenclature & Molecular Formula

The systematic name (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride denotes:

-

A benzene ring with methoxy (-OCH₃) groups at positions 2 and 6.

-

An ethylamine side chain (CH₂CH₂NH₂) with (R)-configuration at the chiral center.

-

A hydrochloride counterion (Cl⁻).

The molecular formula is C₁₀H₁₆ClNO₂, yielding a molecular weight of 229.69 g/mol (calculated via ).

Stereochemical Configuration

The (R)-enantiomer’s spatial arrangement influences receptor binding. Chiral analogs like (R)-1-(2,6-dimethylphenyl)ethylamine (PubChem CID 45072328) exhibit distinct biological activities compared to (S)-forms . Methoxy groups’ electron-donating effects may enhance π-π interactions in receptor pockets.

Synthesis & Purification Strategies

Critical Reaction Parameters

-

Catalysts: Pd(OAc)₂/Xantphos for amination.

-

Purification: Recrystallization in methanol/acetone mixtures yields >99% purity .

Physicochemical Properties

Predicted Solubility & Stability

| Property | Value |

|---|---|

| Water Solubility (25°C) | ~15 mg/mL (hydrochloride) |

| LogP (Partition) | 1.8 ± 0.2 |

| Melting Point | 210–215°C (decomposes) |

Methoxy groups increase hydrophilicity versus methyl analogs (LogP 2.3 ). The hydrochloride salt enhances aqueous solubility.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 6.8 (d, 2H, aromatic), 3.8 (s, 6H, OCH₃), 3.2 (q, 1H, CHNH₂), 1.4 (d, 3H, CH₃).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O of methoxy).

Applications & Industrial Relevance

Pharmaceutical Intermediates

As a chiral building block, this compound could synthesize:

-

Vasoconstrictors: Analogous to midodrine precursors.

-

Antidepressants: Serotonergic activity modulation.

Material Science

Methoxy groups enable coordination with metal ions, suggesting utility in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume